molecular formula C20H18ClFN2O B2507633 6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 1023556-70-8

6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B2507633
CAS RN: 1023556-70-8
M. Wt: 356.83
InChI Key: PTQXMIPISJQQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one" is a chemical entity that appears to be related to the benzodiazepine class of compounds. Benzodiazepines are known for their various pharmacological effects, including anticonvulsant and anxiolytic properties. The structure of the compound suggests it may interact with benzodiazepine receptors or related targets within the central nervous system.

Synthesis Analysis

The synthesis of related benzodiazepine derivatives has been reported in the literature. For instance, a group of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones was synthesized and evaluated for their antagonistic activity on AMPA receptors, which are glutamate receptors involved in fast synaptic transmission in the central nervous system . Although the specific synthesis of "6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one" is not detailed, the methodologies used in the synthesis of similar compounds could provide insights into potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their interaction with the GABA(A) receptor complex. The presence of specific functional groups and the overall three-dimensional conformation of the molecule can significantly influence its binding affinity and pharmacological profile. The structure of the compound includes a hexahydrobenzo[b][1,4]benzodiazepin-7-one core, which is likely to be important for its biological activity.

Chemical Reactions Analysis

Benzodiazepines typically undergo various chemical reactions, including N-alkylation, hydroxylation, and conjugation, as part of their metabolism in the body. The presence of a chloro and a fluoro substituent in the compound may affect its reactivity and metabolic stability. The radiosynthesis of a related non-classic benzodiazepine ligand has been described, which involved the introduction of an [18F] fluorine atom to enable biological studies using positron emission tomography (PET) . Such labeled compounds are valuable tools for understanding the in vivo behavior of benzodiazepines.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, in the compound can affect these properties and, consequently, its pharmacokinetics. For example, fluorinated benzothiazoles have been synthesized and shown to possess potent cytotoxic activity in vitro, with the fluorine atom playing a role in their biological activity . The physical and chemical properties of "6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one" would need to be experimentally determined to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Synthesis for Metabolic Studies

This compound has been utilized in the synthesis of related benzodiazepines for metabolic studies. For instance, the synthesis of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam), a closely related compound, was labeled with carbon-14 for metabolic research. This involved a sequence of reactions including carbonation and Bischler-Napieralski cyclization, highlighting its use in studying drug metabolism and synthesis pathways (Nakatsuka et al., 1977).

Designer Benzodiazepines in Clinical Studies

This compound belongs to a class of benzodiazepines which has seen a rise in novel psychoactive substances, including designer benzodiazepines. Clinical studies have investigated these substances to understand their effects and prevalence. This includes a focus on compounds like Flubromazolam and Clonazolam, which are similar in structure and function (Edinoff et al., 2022).

Photochemical Decomposition Studies

The compound's related benzodiazepine, Midazolam, has been a subject of photochemical decomposition studies in ethanolic solutions. These studies involve analyzing the degradation products, which provides insights into the stability and shelf-life of these compounds (Selkämaa & Tammilehto, 1989).

Pharmacokinetic and Pharmacodynamic Studies

Investigations into the cardiovascular and respiratory effects of benzodiazepines, including those similar to the compound , have been conducted. These studies compare various benzodiazepines and their effects when used in combinations, such as with Ketamine, thus contributing to understanding their pharmacokinetic and pharmacodynamic profiles (Langrehr & Erdmann, 1981).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O/c1-11-9-16-19(17(25)10-11)20(18-12(21)5-4-6-13(18)22)24-15-8-3-2-7-14(15)23-16/h2-8,11,20,23-24H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXMIPISJQQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.